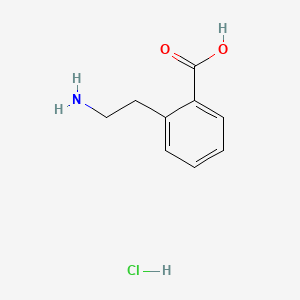

2-(2-Aminoethyl)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENKFPBBHKVUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662922 | |

| Record name | 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-42-5 | |

| Record name | 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-Aminoethyl)benzoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 2-(2-Aminoethyl)benzoic acid hydrochloride, a key building block in the development of various pharmaceutical compounds. The document details three core synthetic strategies: the reduction of a nitro precursor, the Gabriel synthesis, and reductive amination. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams generated using Graphviz to illustrate the logical progression of each synthesis.

Synthetic Strategy 1: Reduction of a Nitro Precursor

This common and reliable approach involves the synthesis of a 2-(2-nitroethyl)benzoic acid intermediate, followed by the reduction of the nitro group to a primary amine. The final step is the formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 2-(2-Nitrovinyl)benzoic acid

A precursor, 2-(2-nitrovinyl)benzoic acid, can be synthesized via the condensation of o-phthalaldehydic acid with nitromethane. However, this reaction is known to be challenging due to the instability of the product.

Step 2: Reduction to 2-(2-Nitroethyl)benzoic acid

The more stable 2-(2-nitroethyl)benzoic acid can be obtained by the reduction of the vinyl group of 2-(2-nitrovinyl)benzoic acid.

Step 3: Reduction of the Nitro Group to 2-(2-Aminoethyl)benzoic acid

The reduction of the nitro group is a critical step and can be achieved through catalytic hydrogenation.

-

Procedure: In a suitable hydrogenation vessel, dissolve 2-(2-nitroethyl)benzoic acid in a solvent such as methanol or ethanol.[1]

-

Carefully add a catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).[1][2]

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove air.

-

Introduce hydrogen gas to the desired pressure (e.g., 10 bar) and stir the mixture vigorously at a controlled temperature (e.g., 80 °C).[2]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing the product can be carried forward to the salt formation step.

Step 4: Formation of this compound

-

Procedure: Dissolve the crude 2-(2-aminoethyl)benzoic acid in a minimal amount of a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Quantitative Data

| Step | Starting Material | Product | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3 | 2-(2-Nitroethyl)benzoic acid | 2-(2-Aminoethyl)benzoic acid | Hydrogen gas | 10% Pd/C | Methanol | 80 | 2-4 | >95 |

| 4 | 2-(2-Aminoethyl)benzoic acid | This compound | HCl (gas or solution) | - | Ethanol | 0 to RT | 1 | >90 |

Workflow Diagram

Synthetic Strategy 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and effective method for preparing primary amines, avoiding the over-alkylation issues common with direct alkylation of ammonia.[3][4][5] This route involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromoethyl)benzoic acid

This key intermediate can be prepared from 2-(2-hydroxyethyl)benzoic acid by reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Step 2: N-Alkylation of Potassium Phthalimide

-

Procedure: In a round-bottom flask, suspend potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6]

-

Add 2-(2-bromoethyl)benzoic acid to the suspension.

-

Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, the reaction mixture is typically poured into water to precipitate the N-alkylated phthalimide intermediate.

-

The solid is collected by filtration and washed with water.

Step 3: Hydrazinolysis to Liberate the Primary Amine

-

Procedure: Suspend the N-[2-(2-carboxyphenyl)ethyl]phthalimide in ethanol or methanol.

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

After cooling, the phthalhydrazide is removed by filtration.

-

The filtrate, containing the desired 2-(2-aminoethyl)benzoic acid, is then concentrated under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

The procedure is as described in section 1.1, Step 4.

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 2-(2-Bromoethyl)benzoic acid | N-[2-(2-carboxyphenyl)ethyl]phthalimide | Potassium phthalimide | DMF | 80-100 | 4-8 | 70-85 |

| 3 | N-[2-(2-carboxyphenyl)ethyl]phthalimide | 2-(2-Aminoethyl)benzoic acid | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 80-95 |

| 4 | 2-(2-Aminoethyl)benzoic acid | This compound | HCl (gas or solution) | Ethanol | 0 to RT | 1 | >90 |

Workflow Diagram

Synthetic Strategy 3: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[8] For the synthesis of 2-(2-aminoethyl)benzoic acid, a suitable precursor is 2-acetylbenzoic acid. The process involves the formation of an imine intermediate, which is then reduced to the amine.

Experimental Protocol

Step 1: Reductive Amination of 2-Acetylbenzoic Acid

-

Procedure: Dissolve 2-acetylbenzoic acid in a suitable solvent, such as methanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN).[9][10][11]

-

The reaction is typically carried out at a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine nucleophile excessively.[8]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated through an appropriate workup procedure, which may involve extraction and purification by chromatography.

Step 2: Formation of the Hydrochloride Salt

The procedure is as described in section 1.1, Step 4.

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Acetylbenzoic acid | 2-(2-Aminoethyl)benzoic acid | NH₄OAc, NaBH₃CN | Methanol | RT | 12-24 | 60-80 |

| 2 | 2-(2-Aminoethyl)benzoic acid | This compound | HCl (gas or solution) | Ethanol | 0 to RT | 1 | >90 |

Workflow Diagram

Conclusion

This technical guide has detailed three robust synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The reduction of a nitro precursor is a high-yielding method, while the Gabriel synthesis offers excellent control for the formation of the primary amine. Reductive amination provides a direct conversion from a carbonyl compound. Each of these methods offers a viable approach for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. almacgroup.com [almacgroup.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 7. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethyl)benzoic Acid Hydrochloride

This technical whitepaper serves as an in-depth guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-(2-Aminoethyl)benzoic acid hydrochloride. While direct experimental data for this specific molecule is scarce in the public domain, this document extrapolates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from closely related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and its analogs. These predictions are based on the fundamental principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.8-8.0 | d | 1H | Ar-H (ortho to COOH) | The acidic proton of the carboxylic acid will likely be a broad singlet, potentially not observed depending on the solvent. |

| ~7.2-7.6 | m | 3H | Ar-H | Aromatic protons. |

| ~3.0-3.3 | t | 2H | -CH₂-N⁺H₃ | Shifted downfield due to the electron-withdrawing effect of the ammonium group. |

| ~2.8-3.1 | t | 2H | Ar-CH₂- | Benzylic protons. |

| Variable | br s | 3H | -N⁺H₃ | Protons on the nitrogen, likely a broad singlet; chemical shift and visibility are highly dependent on solvent and concentration. |

| Variable | br s | 1H | -COOH | Carboxylic acid proton, may exchange with solvent and not be observed. |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170-175 | C=O | Carboxylic acid carbon. |

| ~135-140 | Ar-C (quaternary) | Aromatic carbon attached to the ethylamine group. |

| ~130-135 | Ar-C (quaternary) | Aromatic carbon attached to the carboxylic acid group. |

| ~125-130 | Ar-CH | Aromatic methine carbons. |

| ~40-45 | -CH₂-N⁺H₃ | Carbon attached to the ammonium group. |

| ~30-35 | Ar-CH₂- | Benzylic carbon. |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid, H-bonded) |

| 2800-3100 | Medium | N⁺-H stretch (primary ammonium salt) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |

| ~1500 | Medium | N-H bend (primary amine salt) |

| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 166.0868 | [M+H]⁺ (free base) | Calculated exact mass of the protonated free base (C₉H₁₂NO₂⁺). |

| 149.0606 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 121.0653 | [M-COOH]⁺ | Loss of the carboxyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for this polar molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min at a temperature of 200-300 °C.

-

For fragmentation analysis (MS/MS), the ion of interest (e.g., the [M+H]⁺ ion) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

Workflow and Pathway Diagrams

Diagram 1: General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of an organic compound.

Diagram 2: Logical Relationship for Structural Elucidation

Caption: Interrelation of spectroscopic data for structural elucidation.

An In-depth Technical Guide to 2-(2-Aminoethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)benzoic acid hydrochloride (CAS No. 102879-42-5), a versatile building block with potential applications in pharmaceutical and chemical research. This document consolidates its chemical and physical properties, safety and handling information, and outlines a general synthetic approach. While specific biological activities and detailed experimental protocols for this particular isomer are not extensively documented in publicly available literature, this guide offers insights based on related compounds and general chemical principles.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 102879-42-5 | [2] |

| Molecular Formula | C₉H₁₂ClNO₂ | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Synthesis

A general methodology for the synthesis of 2-(2-Aminoethyl)benzoic acid and its analogs often involves the construction of the aminoethyl side chain on a pre-existing benzoic acid framework. One common strategy is the reduction of a corresponding nitro compound. This would typically involve the synthesis of a precursor like 2-(2-nitroethyl)benzoic acid or 2-(2-nitrovinyl)benzoic acid.

Analytical Methods

The characterization and purity assessment of this compound would typically involve a combination of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra would provide detailed information about the arrangement of protons and carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity and Potential Applications

While specific pharmacological studies on this compound are limited in the available literature, its structural isomer, 4-(2-Aminoethyl)benzoic acid hydrochloride, is known to be utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Derivatives of aminobenzoic acids have been investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties.[3]

Given its structure as a GABA (gamma-aminobutyric acid) analog constrained on a benzene ring, it could be hypothesized that this compound may interact with GABA receptors or transporters. However, this remains speculative without direct experimental evidence.

The general class of aminobenzoic acid derivatives has been explored for various therapeutic applications, suggesting that this compound could be a valuable scaffold for medicinal chemistry research.[4]

Safety and Handling

Detailed safety information for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the development of novel therapeutic agents. While a comprehensive dataset on its specific properties and biological activities is yet to be established in the public domain, this guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its synthesis, characterization, and pharmacological properties is warranted to fully explore its potential.

References

Navigating the Solubility of 2-(2-Aminoethyl)benzoic Acid Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-Aminoethyl)benzoic acid hydrochloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its expected solubility profile based on its chemical structure, and furnishes detailed experimental protocols for researchers to determine these values in their own laboratories.

Understanding the Solubility Profile of this compound

This compound is a salt, which significantly influences its solubility. The presence of a hydrophilic hydrochloride salt of a primary amine and a carboxylic acid group suggests a preference for polar solvents. In contrast, its solubility is expected to be limited in nonpolar organic solvents.

As a general principle, amine hydrochlorides, being ionic, tend to be more soluble in polar solvents where the solvent can solvate the ions.[1] The solubility of similar organic amine salts is often high in water and decreases as the solvent becomes less polar.[2] However, the presence of the benzene ring and the ethyl chain introduces a lipophilic character to the molecule, which may afford some solubility in less polar organic solvents, particularly those that can engage in hydrogen bonding.

Predicting the exact solubility of such a compound without experimental data is challenging, as it depends on a delicate balance of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces.[2] Therefore, experimental determination is crucial for obtaining reliable quantitative data.

Quantitative Solubility Data

As of this writing, a comprehensive, publicly accessible database detailing the quantitative solubility of this compound in a range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Methanol | Alcohol | ||||

| Ethanol | Alcohol | ||||

| Isopropanol | Alcohol | ||||

| Acetone | Ketone | ||||

| Ethyl Acetate | Ester | ||||

| Diethyl Ether | Ether | ||||

| Dichloromethane | Halogenated | ||||

| Toluene | Aromatic Hydrocarbon | ||||

| Hexane | Aliphatic Hydrocarbon | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ||||

| N,N-Dimethylformamide (DMF) | Amide |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and practical approach for researchers and professionals in drug development to ascertain the solubility profile of this compound. The provided experimental protocol and workflow diagram offer a clear path to generating the necessary data for informed decision-making in research and development processes.

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional chemical intermediate of significant interest in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, established synthetic routes, and its role as a versatile building block in the development of complex bioactive molecules. A detailed, representative experimental protocol for its synthesis via catalytic hydrogenation is provided, alongside a logical workflow diagram to support laboratory applications.

Chemical Identity and Properties

This compound is the salt form of 2-(2-Aminoethyl)benzoic acid. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it highly suitable for use in various synthetic and biological applications.

IUPAC Name: this compound

Chemical Structure:

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 102879-42-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂·HCl (or C₉H₁₂ClNO₂) | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | Beige or White to off-white solid powder | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | Store in an inert atmosphere at room temperature or refrigerated (0-8°C) | [2] |

Synthesis and Manufacturing

The synthesis of 2-(2-Aminoethyl)benzoic acid is not prominently documented with a single, standardized protocol. However, its structure lends itself to established organic chemistry transformations. A common and reliable strategy for preparing aromatic amines is through the reduction of a corresponding nitro-substituted precursor.[3] This approach offers high yields and utilizes readily available starting materials.

Another viable, though potentially more complex, route is the Gabriel synthesis.[3] This method involves the alkylation of potassium phthalimide with a suitable substrate, such as 2-(2-bromoethyl)benzoic acid, followed by the liberation of the primary amine, typically with hydrazine.[1][3]

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

The following is a representative protocol for the synthesis of 2-(2-Aminoethyl)benzoic acid from its nitro precursor, 2-(2-nitroethyl)benzoic acid. The final hydrochloride salt is obtained by treatment with hydrochloric acid.

Disclaimer: This protocol is an adapted procedure based on established methods for the catalytic hydrogenation of aromatic nitro compounds.[3] It should be performed by trained personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-(2-Nitroethyl)benzoic acid (Precursor)

-

This precursor can be synthesized through various multi-step routes, often starting from 2-methylbenzoic acid or a related derivative. The specific preparation of this intermediate is beyond the scope of this guide.

Step 2: Catalytic Hydrogenation to 2-(2-Aminoethyl)benzoic acid

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-(2-nitroethyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-(2-Aminoethyl)benzoic acid.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2-(2-Aminoethyl)benzoic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

-

Collection and Drying: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum to yield this compound.

Applications in Research and Development

This compound serves as a key building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic primary amine and a carboxylic acid group, allows for diverse chemical modifications.

-

Pharmaceutical Synthesis: It is primarily used as an intermediate in the construction of more complex molecules with potential therapeutic applications. Its scaffold can be incorporated into compounds targeting a range of biological systems, including neurological disorders.[2]

-

Biochemical Research: The compound can be used in studies related to amino acid metabolism and protein interactions.[2]

-

Scaffold for Combinatorial Chemistry: The two reactive functional groups allow for sequential or orthogonal derivatization, making it a useful scaffold for building libraries of compounds for high-throughput screening.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor.

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)benzoic acid hydrochloride is a chemical compound of interest in pharmaceutical and biochemical research. Its structure, possessing both a carboxylic acid and a primary amine group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, including its molecular weight and chemical formula, and explores its potential applications and relevant experimental considerations.

Core Molecular Data

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂·HCl |

| Molecular Weight | 201.65 g/mol |

| CAS Number | 102879-42-5 |

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry routes. While a definitive, publicly available, step-by-step protocol is not extensively documented, the general strategies involve the modification of benzoic acid derivatives.

One common conceptual approach involves the introduction of an aminoethyl group onto the benzoic acid backbone. This could potentially be achieved through methods such as the Gabriel synthesis or by reacting a suitable benzoic acid precursor with a protected aminoethylating agent, followed by deprotection and salt formation.

Another plausible synthetic route is the reduction of a corresponding nitro compound. For instance, the synthesis could start from a 2-(2-nitroethyl)benzoic acid precursor, where the nitro group is subsequently reduced to a primary amine, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Characterization of the synthesized compound would typically involve a suite of analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be necessary to determine the purity of the compound and to quantify it in various matrices.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Potential Applications in Research and Drug Development

Derivatives of benzoic acid have been investigated for a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate for Neurological Disorder Research

One of the key areas of interest for this compound is in the development of pharmaceuticals targeting neurological disorders. The amino and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the creation of a library of derivatives that can be screened for activity against various neurological targets.

Biochemical Research

In the field of biochemical research, this molecule can be utilized in studies related to amino acid metabolism and the synthesis of enzyme inhibitors or receptor ligands. Its structural similarity to endogenous molecules may allow it to interact with biological systems in specific ways.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of derivatives of this compound. This represents a logical progression from chemical synthesis to biological testing, a common paradigm in drug discovery.

Caption: Conceptual workflow for drug discovery using this compound.

Conclusion

This compound is a compound with significant potential as a versatile building block in medicinal chemistry and biochemical research. Its well-defined molecular weight and formula provide a solid foundation for its use in the synthesis of novel compounds, particularly in the pursuit of new therapies for neurological disorders. Further research into detailed synthetic protocols and the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

The Discovery and Evolution of Antifibrinolytic Amino Acid Derivatives: A Technical Overview

For Immediate Release

This whitepaper provides a detailed exploration of the discovery and history of a critical class of compounds: the antifibrinolytic amino acid derivatives. Primarily developed to mitigate excessive bleeding, these agents have become indispensable in various clinical settings, from major surgeries to treating hemorrhagic conditions. This guide traces their origins, elucidates their mechanism of action, presents key quantitative data, and details relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Quest to Control Fibrinolysis

The delicate balance between coagulation and fibrinolysis is essential for maintaining hemostasis. While coagulation forms a fibrin clot to prevent blood loss at the site of injury, fibrinolysis ensures the timely breakdown of this clot by the enzyme plasmin to restore normal blood flow. However, hyperfibrinolysis—the excessive breakdown of fibrin—can lead to life-threatening hemorrhage. The development of antifibrinolytic agents, specifically synthetic analogues of the amino acid lysine, marked a pivotal moment in managing these conditions.

A Pioneering Discovery in Post-War Japan

The history of these derivatives begins in the 1950s with the dedicated work of Japanese researchers Drs. Utako and Shosuke Okamoto.[1] Motivated by the high rates of postpartum hemorrhage, a major cause of maternal death in post-war Japan, they sought a compound that could inhibit the fibrin-dissolving action of plasmin.[1] Their research, often conducted with limited resources and in a male-dominated scientific community, initially identified the amino acid lysine as a weak inhibitor of fibrinolysis.[1]

This foundational work led to the development of the first-generation antifibrinolytic drug, epsilon-aminocaproic acid (EACA). While effective, the Okomotos continued their research to find a more potent alternative. In 1962, they successfully synthesized and reported on tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a compound found to be approximately 10 to 27 times more powerful than EACA.[1][2] Despite its discovery, the full clinical potential of tranexamic acid, particularly in trauma and postpartum hemorrhage, was not widely recognized for several decades, with large-scale trials like the CRASH-2 and WOMAN studies later confirming its life-saving efficacy.[1][3]

Mechanism of Action: Competitive Inhibition of Plasminogen

Aminoethyl benzoic acid derivatives, such as tranexamic acid and aminocaproic acid, exert their antifibrinolytic effect by acting as synthetic analogues of lysine.[4] The enzyme plasminogen, the inactive precursor to plasmin, possesses specific lysine-binding sites that allow it to bind to the fibrin clot. This binding is crucial for its activation to plasmin, which then degrades the fibrin matrix.

Tranexamic acid competitively and reversibly binds to these lysine-binding sites on plasminogen.[5][6] This action effectively blocks plasminogen from attaching to the fibrin surface, thereby preventing its conversion to plasmin and preserving the integrity of the clot.[5]

Quantitative Data: Comparative Potency

The enhanced efficacy of tranexamic acid over its predecessor, EACA, is evident in their differing affinities for plasminogen. This difference is a key factor in their clinical utility and dosing.

| Compound | Relative Potency vs. EACA | Plasminogen Binding Affinity (Dissociation Constant, Kd) | Notes |

| Epsilon-Aminocaproic Acid (EACA) | 1x | Weaker affinity | The first-generation synthetic antifibrinolytic agent. |

| Tranexamic Acid (TXA) | ~6-10x | High affinity (Kd ≈ 1.1 µM for high-affinity site)[7] | Binds more strongly to both strong and weak receptor sites on plasminogen.[6] |

Experimental Protocols: In Vitro Clot Lysis Assay

Evaluating the efficacy of antifibrinolytic agents is commonly performed using an in vitro turbidimetric clot lysis assay. This method monitors the formation and subsequent breakdown of a fibrin clot in real-time.[8][9]

Objective: To determine the concentration-dependent effect of a test compound (e.g., tranexamic acid) on inhibiting tissue plasminogen activator (t-PA) induced fibrinolysis.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm at 37°C

-

Human plasminogen

-

Human fibrinogen

-

Human α-thrombin

-

Tissue Plasminogen Activator (t-PA)

-

Test compound (e.g., Tranexamic Acid) dilutions

-

Tris-Buffered Saline (TBS)

Methodology:

-

Reagent Preparation: Prepare stock solutions of fibrinogen, plasminogen, thrombin, and t-PA in TBS. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add reagents in the following order:

-

50 µL of TBS

-

10 µL of test compound dilution or vehicle control

-

20 µL of Fibrinogen solution

-

10 µL of Plasminogen solution

-

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with plasminogen.[8]

-

Initiation of Clotting & Lysis: Initiate the reaction by adding 20 µL of a pre-mixed Thrombin/t-PA solution to each well.[8]

-

Data Acquisition: Immediately place the plate in a pre-warmed spectrophotometer. Measure the absorbance at 405 nm every minute for 120 minutes.[8]

-

Analysis: Plot absorbance versus time. The increase in absorbance reflects clot formation, and the subsequent decrease reflects lysis. The time to 50% clot lysis is determined as the time from the peak turbidity to a 50% reduction in that peak absorbance.[8] A delay or inhibition of lysis in the presence of the test compound indicates antifibrinolytic activity.

Conclusion

From their origins in post-war Japan to their current status as essential medicines on the World Health Organization's list, aminoethyl benzoic acid derivatives like tranexamic acid represent a triumph of targeted biochemical research.[3][4] The pioneering work of Drs. Utako and Shosuke Okamoto laid the foundation for a class of drugs that has saved countless lives by effectively and safely inhibiting hyperfibrinolysis. Ongoing research continues to explore the full therapeutic potential of these remarkable compounds, building upon a rich history of scientific discovery and clinical validation.

References

- 1. maternova.net [maternova.net]

- 2. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranexamic Acid Applications - History and Use of an Essential Medicine [parkcompounding.com]

- 4. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. rcemlearning.co.uk [rcemlearning.co.uk]

- 7. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical properties of "2-(2-Aminoethyl)benzoic acid hydrochloride"

An In-depth Technical Guide to 2-(2-Aminoethyl)benzoic Acid Hydrochloride

This document provides a comprehensive overview of the theoretical and known properties of this compound, a bifunctional chemical compound of interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a derivative of benzoic acid featuring an aminoethyl substituent at the ortho position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media. While extensive experimental data is not widely published, the following tables summarize its known chemical identifiers and properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 102879-42-5 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)CCN)C(=O)O.Cl | [2] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [1] |

| Molecular Weight (Free Base) | 165.19 g/mol | [4] |

| XLogP3 (Free Base, Computed) | -0.9 | [4] |

Note: Some properties listed are for the free base, 2-(2-Aminoethyl)benzoic acid (CAS 757901-30-7), as indicated. Experimental data such as melting point, boiling point, and pKa for the hydrochloride salt are not prominently available in the reviewed literature.

Synthesis and Manufacturing

The synthesis of 2-(2-Aminoethyl)benzoic acid is rooted in established organic chemistry reactions.[5] While several conceptual routes exist, a common and practical approach involves the reduction of a nitro-intermediate, which avoids the complexities of direct aminoethylation.

A viable synthetic pathway begins with the formation of 2-(2-nitroethyl)benzoic acid, which is then reduced to the target primary amine.[5] This reduction is a standard transformation that can be accomplished using various reagents, offering flexibility in process development.[5]

Below is a generalized experimental protocol for this key transformation step.

Experimental Protocol: Reduction of 2-(2-Nitroethyl)benzoic Acid

Objective: To synthesize 2-(2-Aminoethyl)benzoic acid via catalytic hydrogenation of 2-(2-nitroethyl)benzoic acid.

Materials:

-

2-(2-Nitroethyl)benzoic acid (starting material)

-

Palladium on carbon (Pd/C, 10% w/w) catalyst

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Methodology:

-

A solution of 2-(2-nitroethyl)benzoic acid is prepared in a suitable solvent such as methanol or ethanol within a high-pressure reaction vessel.

-

The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

A catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.

-

The vessel is sealed and connected to a hydrogen gas source.

-

The atmosphere is replaced with hydrogen, and the vessel is pressurized to the desired level (e.g., 50 psi).

-

The reaction mixture is agitated vigorously at room temperature.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, the hydrogen pressure is carefully released, and the vessel is purged again with an inert gas.

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-(2-Aminoethyl)benzoic acid.

-

To form the hydrochloride salt, the resulting free amine can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The precipitated hydrochloride salt is then collected by filtration, washed, and dried.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step process, often starting from o-phthalaldehydic acid. The workflow highlights the key intermediates and transformations.

References

- 1. This compound CAS#: 102879-42-5 [amp.chemicalbook.com]

- 2. 2-(Aminoethyl)-benzoic acid hydrochloride | 102879-42-5 | CEA87942 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 2-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 13782745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Aminoethyl)benzoic acid | 757901-30-7 | Benchchem [benchchem.com]

"2-(2-Aminoethyl)benzoic acid hydrochloride" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-Aminoethyl)benzoic acid hydrochloride

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 102879-42-5[1]

-

Molecular Formula: C₉H₁₁NO₂·HCl[1]

-

Molecular Weight: 201.65 g/mol [1]

-

Synonyms: 2-(Aminoethyl)-benzoic acid HCl[1]

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, intended for researchers, scientists, and professionals in drug development. All data is compiled from available Material Safety Data Sheets (MSDS) and related technical documents.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to irritation and serious eye damage.

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust.[2]

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P280: Wear protective gloves, protective clothing, and eye protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a poison center or doctor.[2]

The following workflow outlines the general hazard communication process for this substance.

Physicochemical and Toxicological Data

The quantitative data available for this compound and related benzoic acid compounds are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Molecular Weight | 201.65 g/mol | [1] |

| Melting Point | 233 - 234 °C | |

| Storage Temperature | Inert atmosphere, Room Temperature | [4] |

Table 2: Toxicological Data

| Endpoint | Classification/Result | Species | Source |

| Acute Oral Toxicity | Category 4 | N/A | [2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | N/A | [2][3] |

| Serious Eye Damage | Category 1 (Causes serious eye damage) | Rabbit | [2] |

| STOT, Single Exposure | Category 3 (Respiratory irritation) | N/A | [2] |

| Carcinogenicity | Not classified | N/A | [2] |

| Reproductive Toxicity | Not classified; no adverse effects reported | N/A | [2] |

Note: Data for some endpoints may be based on the parent compound, benzoic acid, where specific data for the hydrochloride salt is unavailable.

Table 3: Ecological Data (for Benzoic Acid)

| Endpoint | Value | Exposure Time | Species | Source |

| Toxicity to Fish (LC50) | 47.3 mg/L | 96 h | N/A | [5] |

| Toxicity to Daphnia (EC50) | >100 mg/L | 48 h | Daphnia magna | [5] |

| Toxicity to Microorganisms (IC50) | >1,000 mg/L | 3 h | Activated sludge | [3] |

Experimental Protocols

While specific toxicological testing protocols for this exact compound are not publicly available, standard methodologies are used. The following represents a general protocol for synthesizing a benzoic acid derivative, which is relevant for researchers working with this class of compounds.

Protocol: Synthesis of a Benzoic Acid Derivative (General Example)

This protocol is a representative procedure for the synthesis of benzoic acid derivatives and is adapted from established methods.[6]

-

Reaction Setup: In a round-bottom flask, dissolve the starting aromatic aldehyde in an appropriate solvent (e.g., glacial acetic acid).

-

Addition of Reagents: Add the corresponding acid anhydride and the sodium or potassium salt of the acid. For instance, to synthesize cinnamic acid from benzaldehyde, acetic anhydride and potassium acetate are used.[7]

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 1-4 hours).[6][7] The reaction should be carried out in a fume hood.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into ice water.[6] Make the solution basic with a saturated sodium carbonate solution. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) to remove unreacted aldehyde.[6][7]

-

Precipitation: Acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of ~2 to precipitate the crude product.[7]

-

Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization.[7] Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol or boiling water, to obtain the pure benzoic acid derivative.[7]

First-Aid and Emergency Procedures

Immediate medical attention is crucial in case of exposure, particularly to the eyes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Rinse the affected skin area with water for at least 15 minutes, then wash thoroughly with soap and water. If skin irritation persists, seek medical attention.[2]

-

Inhalation: Move the victim to a well-ventilated area with fresh air. If breathing is difficult, qualified personnel may administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If a large amount is swallowed, seek immediate medical attention.[2][8] Large doses may cause symptoms like a sore throat, gastric pain, nausea, and vomiting.[2]

Handling, Storage, and Personal Protection

-

Handling: Use only under a chemical fume hood.[9] Avoid dust formation and accumulation.[9] Do not breathe dust and avoid contact with skin and eyes.[9] Wash hands thoroughly after handling and before breaks.[9] Do not eat, drink, or smoke in the work area.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Wear protective gloves and clothing. Inspect gloves before use.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.

-

References

- 1. scbt.com [scbt.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 102879-42-5 [amp.chemicalbook.com]

- 5. redox.com [redox.com]

- 6. benchchem.com [benchchem.com]

- 7. mlrip.ac.in [mlrip.ac.in]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: 2-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of 2-(2-Aminoethyl)benzoic acid hydrochloride, a chemical compound primarily utilized as a synthetic intermediate in research and development. Due to the limited availability of published data, this document focuses on its chemical identity and physicochemical properties.

Chemical Identity

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. The following table summarizes these key identifiers.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 102879-42-5 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Common Synonyms | 2-(AMINOETHYL)-BENZOIC ACID HCL[1], 2-(2-Aminoethyl)benzoic acid, HCl[1] |

| IUPAC Name | 2-(2-aminoethyl)benzoic acid;hydrochloride |

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table includes predicted data from chemical suppliers, which can be useful for initial experimental design.

| Property | Value | Data Type |

| Appearance | White to off-white solid | Experimental |

| Storage Temperature | Room Temperature, under inert atmosphere | Experimental |

| Water Solubility | 12.8 mg/mL; 0.0637 mol/L | Predicted[1] |

| LogP (o/w) | 0.89 | Predicted[1] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Predicted[1] |

| Molar Refractivity | 52.85 cm³ | Predicted[1] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in published literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common strategy for the synthesis of such aromatic amines involves the reduction of a corresponding nitro compound.

The diagram below illustrates a potential synthetic pathway for obtaining 2-(2-Aminoethyl)benzoic acid, which can then be converted to its hydrochloride salt.

Applications in Research and Drug Development

Based on its structure, featuring both a primary amine and a carboxylic acid group, this compound serves as a versatile bifunctional building block in organic synthesis. Its utility lies in the construction of more complex molecules, where the amino and carboxyl groups can be selectively modified. For professionals in drug development, this compound represents a potential scaffold for the synthesis of novel pharmaceutical candidates. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, which is advantageous for certain experimental conditions.

Conclusion

This compound is a chemical intermediate with limited publicly available data regarding its biological activity, detailed experimental protocols, and involvement in specific signaling pathways. The information presented in this guide, including its chemical identity, predicted physicochemical properties, and a plausible synthetic route, is intended to support researchers and scientists in its application for chemical synthesis and further investigation. As with any research chemical, appropriate safety precautions should be taken, and further analytical characterization is recommended before use.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Aminoethyl)benzoic acid hydrochloride as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional molecule featuring a primary amine and a carboxylic acid on an aromatic scaffold. This structure presents potential utility as a rigid linker in bioconjugation, offering a defined spatial relationship between conjugated molecules. Its aromatic nature can contribute to the overall stability and pharmacokinetic properties of the resulting bioconjugate. These application notes provide a theoretical framework and proposed protocols for utilizing this linker in bioconjugation strategies, particularly relevant for the development of antibody-drug conjugates (ADCs), peptide modifications, and the immobilization of biomolecules. While this molecule is recognized as a building block in pharmaceutical and biochemical research, its specific application as a bioconjugation linker is not widely documented.[1] The protocols outlined below are based on established bioconjugation chemistries and serve as a guide for researchers exploring the potential of this novel linker.

Chemical Properties and Bioconjugation Potential

The utility of this compound as a linker stems from its two reactive functional groups:

-

Primary Amine (-NH2): This group can be targeted by amine-reactive reagents such as N-hydroxysuccinimide (NHS) esters or can be used to form amide bonds with activated carboxyl groups.

-

Carboxylic Acid (-COOH): This group can be activated, for example by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to react with primary amines on biomolecules like proteins or peptides, forming stable amide bonds.

The rigid aromatic core of the linker can provide a fixed distance between the conjugated partners, which can be advantageous in applications where precise positioning is crucial for biological activity.

Proposed Applications

-

Creation of Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid could be conjugated to the antibody's lysine residues, while the amine could be used to attach the drug.

-

Peptide Modification: It can be used to cyclize peptides or to conjugate them to other molecules such as polyethylene glycol (PEG) to improve their pharmacokinetic profile.

-

Immobilization of Biomolecules: Proteins or enzymes can be covalently attached to solid supports functionalized with this linker for applications in diagnostics or biocatalysis.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for illustrative purposes to guide expectation and experimental design. Actual results may vary.

Table 1: Hypothetical Conjugation Efficiency

| Biomolecule | Payload/Second Molecule | Conjugation Method | Molar Ratio (Linker:Biomolecule) | Drug-to-Antibody Ratio (DAR) / % Conjugation |

| Monoclonal Antibody | Doxorubicin | EDC/NHS | 20:1 | 3.8 |

| BSA | Biotin-NHS | Two-step | 15:1 | 85% |

| Peptide (with Lys) | Fluorescein | EDC/NHS | 10:1 | 92% |

Table 2: Hypothetical Stability of Bioconjugate

| Bioconjugate | Condition | Half-life (t½) in human serum |

| Antibody-Doxorubicin | 37°C | ~150 hours |

| Peptide-Fluorescein | 37°C | >200 hours |

Experimental Protocols

Protocol 1: Two-Step Amine-to-Carboxyl Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a molecule with a primary amine (Molecule A) to a biomolecule with a primary amine (e.g., a protein) using this compound as the linker. First, the linker is attached to Molecule A, and then the resulting conjugate is attached to the protein.

Materials:

-

This compound

-

Molecule A (containing a primary amine)

-

Biomolecule B (e.g., protein with accessible lysine residues)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting columns

Procedure:

Step 1: Activation of Linker and Conjugation to Molecule A

-

Dissolve this compound in DMF or DMSO.

-

In a separate tube, dissolve Molecule A in an appropriate buffer.

-

Activate the carboxylic acid of the linker by adding a 1.5-fold molar excess of EDC and NHS to the linker solution and incubate for 15 minutes at room temperature.

-

Add the activated linker solution to the Molecule A solution and react for 2 hours at room temperature.

-

Purify the Molecule A-linker conjugate using an appropriate chromatography method (e.g., HPLC).

Step 2: Conjugation of Molecule A-linker to Biomolecule B

-

Exchange the buffer of Biomolecule B to PBS (pH 7.4) using a desalting column.

-

Activate the carboxylic acid of the purified Molecule A-linker conjugate with a 1.5-fold molar excess of EDC and NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.

-

Immediately add the activated Molecule A-linker conjugate to the Biomolecule B solution at a desired molar ratio (e.g., 20-fold molar excess).

-

React for 2 hours at room temperature with gentle stirring.

-

Remove excess, unreacted components and purify the final bioconjugate using a desalting column or size-exclusion chromatography.

Step 3: Characterization

-

Determine the concentration of the bioconjugate using a suitable method (e.g., BCA assay for proteins).

-

Characterize the extent of conjugation (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Caption: Workflow for a two-step bioconjugation using the linker.

Protocol 2: Carboxyl-to-Amine Conjugation via Pre-activation of Biomolecule

This protocol describes the conjugation of the linker's primary amine to a biomolecule containing carboxyl groups (e.g., on aspartic or glutamic acid residues) that have been pre-activated.

Materials:

-

This compound

-

Biomolecule with accessible carboxyl groups

-

EDC and NHS

-

MES buffer (pH 6.0)

-

PBS (pH 7.4)

-

Desalting columns

Procedure:

-

Dissolve the biomolecule in MES buffer (pH 6.0).

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the biomolecule solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Immediately remove excess EDC and NHS using a desalting column, exchanging the buffer to PBS (pH 7.4).

-

Dissolve this compound in PBS (pH 7.4).

-

Add the linker solution to the activated biomolecule at a desired molar ratio.

-

React for 2 hours at room temperature.

-

Purify the biomolecule-linker conjugate using a desalting column or size-exclusion chromatography.

-

The free carboxyl group on the conjugated linker is now available for subsequent conjugation reactions using the methods described in Protocol 1, Step 2.

Caption: Workflow for carboxyl-to-amine conjugation.

Signaling Pathway Visualization (Hypothetical Application)

Should a bioconjugate synthesized with this linker be designed to deliver a kinase inhibitor to a cancer cell, the targeted signaling pathway could be visualized as follows. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway.

Caption: Generic RTK signaling pathway targeted by a hypothetical ADC.

References

Protocol for amide bond formation with "2-(2-Aminoethyl)benzoic acid hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of an amide bond with 2-(2-Aminoethyl)benzoic acid hydrochloride. This versatile building block is valuable in organic synthesis and medicinal chemistry, and the procedures outlined below describe common and effective methods for its acylation.

Introduction

This compound is a bifunctional molecule containing both a primary amine and a carboxylic acid. The selective acylation of the amino group is a crucial transformation for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This protocol focuses on standard amide coupling techniques to form a stable amide linkage with various carboxylic acids.

General Reaction Scheme

The overall transformation involves the reaction of the primary amine of 2-(2-Aminoethyl)benzoic acid with a carboxylic acid to form a new amide bond. As the starting material is a hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.

Caption: General scheme for amide bond formation.

Experimental Protocols

Two common and effective methods for the acylation of 2-(2-Aminoethyl)benzoic acid are presented below: the use of a coupling agent and the reaction with an acyl chloride.

Method 1: Amide Coupling Using EDCI and HOBt

This is a widely used method for forming amide bonds under mild conditions, minimizing side reactions.[1]

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred solution of the desired carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDCI (1.2 mmol) and HOBt (1.0 mmol).[1]

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DCM (10 mL) and add triethylamine (2.5 mmol) to neutralize the hydrochloride and liberate the free amine.

-

Add the solution of the free amine to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Reaction with Acyl Chloride

This method is suitable when the corresponding acyl chloride of the carboxylic acid is stable and commercially available or readily synthesized.

Materials:

-

This compound

-

Acyl chloride (R-COCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend this compound (1.0 mmol) in anhydrous DCM (15 mL).

-

Add triethylamine (2.2 mmol) to the suspension and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the two described methods. Please note that optimal conditions may vary depending on the specific carboxylic acid used.

| Parameter | Method 1: EDCI/HOBt Coupling | Method 2: Acyl Chloride |

| Carboxylic Acid Derivative | Carboxylic Acid | Acyl Chloride |

| Coupling/Activating Agent | EDCI, HOBt | - |

| Base | Triethylamine or DIPEA | Triethylamine or Pyridine |

| Solvent | DCM or DMF | DCM or THF |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 16 - 24 hours | 4 - 6 hours |

| Typical Yield | Good to Excellent | Good to Excellent |

Experimental Workflow and Signaling Pathway Diagrams

Caption: General experimental workflow for amide bond formation.

Caption: Signaling pathway for EDCI/HOBt mediated amide coupling.

References

Application Notes and Protocols for 2-(2-Aminoethyl)benzoic acid hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2-(2-Aminoethyl)benzoic acid hydrochloride in solid-phase peptide synthesis (SPPS) is not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as other unnatural amino acids and benzoic acid derivatives, in peptide and medicinal chemistry. These examples are intended to provide a conceptual and practical framework for researchers exploring the use of this compound.

Introduction: Potential Roles of 2-(2-Aminoethyl)benzoic acid in Peptide Synthesis

2-(2-Aminoethyl)benzoic acid is a non-proteinogenic amino acid that possesses unique structural features, suggesting several potential applications in solid-phase peptide synthesis. Its bifunctional nature, with a primary amine and a carboxylic acid on a rigid aromatic scaffold, allows for its use in several capacities:

-

Induction of Secondary Structures: The rigid benzoic acid core can act as a turn-inducing element, constraining the peptide backbone into specific conformations, such as β-turns or γ-turns. This is valuable in the design of peptidomimetics that aim to mimic the bioactive conformation of larger proteins.

-

Enhancement of Proteolytic Stability: The incorporation of unnatural amino acids into a peptide backbone can increase resistance to enzymatic degradation, potentially extending the in vivo half-life of therapeutic peptides.

-